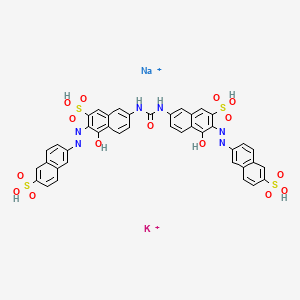
7,7'-(Carbonyldiimino)bis(4-hydroxy-3-((6-sulpho-2-naphthyl)azo)naphthalene-2-sulphonic) acid, potassium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((6-sulpho-2-naphthyl)azo)naphthalene-2-sulphonic) acid, potassium sodium salt is a complex organic compound known for its vibrant color properties. This compound is often used in various industrial applications, particularly in the dye and pigment industry due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((6-sulpho-2-naphthyl)azo)naphthalene-2-sulphonic) acid, potassium sodium salt typically involves a multi-step process. The initial step often includes the diazotization of 6-sulpho-2-naphthylamine, followed by coupling with 4-hydroxy-3-naphthalenesulphonic acid. The resulting intermediate is then subjected to a condensation reaction with carbonyl diimidazole to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((6-sulpho-2-naphthyl)azo)naphthalene-2-sulphonic) acid, potassium sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinonoid structures from oxidation and amine derivatives from reduction.
Scientific Research Applications
7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((6-sulpho-2-naphthyl)azo)naphthalene-2-sulphonic) acid, potassium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques for microscopy due to its intense coloration.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((6-sulpho-2-naphthyl)azo)naphthalene-2-sulphonic) acid, potassium sodium salt involves its ability to interact with various molecular targets through its azo and sulpho groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color properties. The compound can also form complexes with metal ions, which is the basis for its use in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
- 7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((6-sulpho-2-naphthyl)azo)naphthalene-2-sulphonic) acid, sodium salt
- 4-Hydroxy-3-((6-sulpho-2-naphthyl)azo)naphthalene-2-sulphonic acid
Uniqueness
Compared to similar compounds, 7,7’-(Carbonyldiimino)bis(4-hydroxy-3-((6-sulpho-2-naphthyl)azo)naphthalene-2-sulphonic) acid, potassium sodium salt is unique due to its enhanced stability and solubility in water, which makes it particularly useful in industrial applications. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds.
Properties
CAS No. |
93840-37-0 |
|---|---|
Molecular Formula |
C41H28KN6NaO15S4+2 |
Molecular Weight |
1035.0 g/mol |
IUPAC Name |
potassium;sodium;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C41H28N6O15S4.K.Na/c48-39-33-11-7-27(15-25(33)19-35(65(57,58)59)37(39)46-44-29-5-1-23-17-31(63(51,52)53)9-3-21(23)13-29)42-41(50)43-28-8-12-34-26(16-28)20-36(66(60,61)62)38(40(34)49)47-45-30-6-2-24-18-32(64(54,55)56)10-4-22(24)14-30;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;/q;2*+1 |
InChI Key |
KYVLKKFNQLLSJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC6=C(C=C5)C=C(C=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)O)O.[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate](/img/structure/B12722811.png)

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12722826.png)


